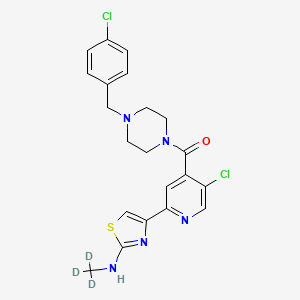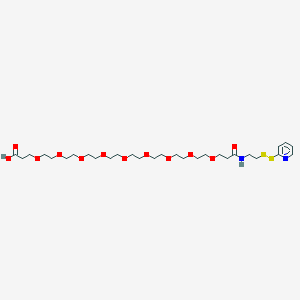
SPDP-PEG9-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPDP-PEG9-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₂₉H₅₀N₂O₁₂S₂, and it has a molecular weight of 682.84 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SPDP-PEG9-acid is synthesized through a series of chemical reactions involving the attachment of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a carboxylic acid group.
- Coupling of the activated PEG chain with SPDP under mild reaction conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield, making the compound suitable for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
SPDP-PEG9-acid undergoes various chemical reactions, including:
Substitution Reactions: The SPDP moiety can react with amine and thiol groups, forming stable linkages.
Cleavage Reactions: The disulfide bond in SPDP can be cleaved under reducing conditions, releasing the PEG chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Cleavage Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
Substitution Reactions: The major products are PEGylated proteins or peptides with enhanced stability and solubility.
Cleavage Reactions: The major products are the free PEG chain and the cleaved SPDP moiety.
Applications De Recherche Scientifique
SPDP-PEG9-acid has a wide range of applications in scientific research, including:
Mécanisme D'action
SPDP-PEG9-acid exerts its effects by acting as a linker in PROTACs. The compound joins two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. By leveraging the intracellular ubiquitin-proteasome system, PROTACs facilitate the selective degradation of target proteins. This process involves the ubiquitination of the target protein, followed by its recognition and degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
SPDP-PEG8-acid: Similar to SPDP-PEG9-acid but with a shorter PEG chain.
SPDP-PEG12-acid: Similar to this compound but with a longer PEG chain.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTACs and other bioconjugation applications .
Propriétés
Formule moléculaire |
C29H50N2O12S2 |
|---|---|
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C29H50N2O12S2/c32-27(30-7-26-44-45-28-3-1-2-6-31-28)4-8-35-10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-36-9-5-29(33)34/h1-3,6H,4-5,7-26H2,(H,30,32)(H,33,34) |
Clé InChI |
GOSHDTFRTRWDEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



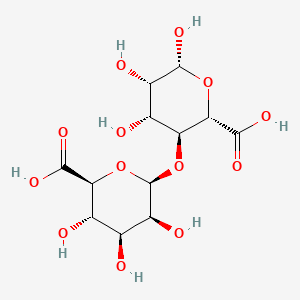
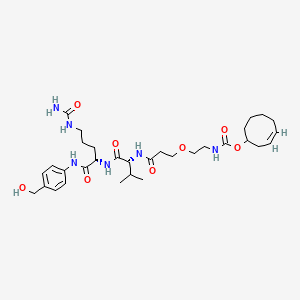
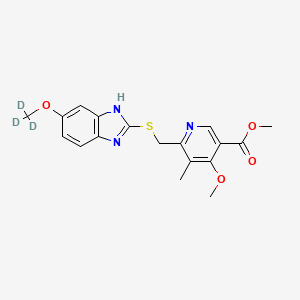

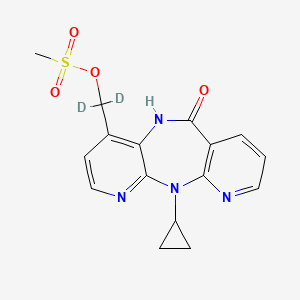

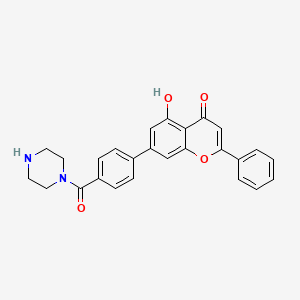
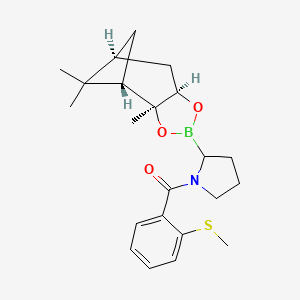
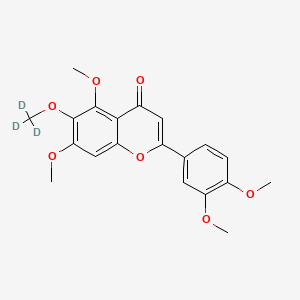

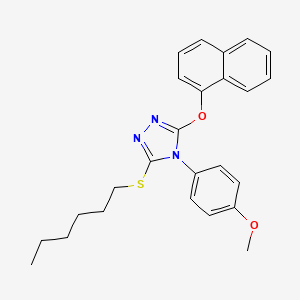
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)
